Dap-natc
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Overview
Description
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound with the molecular formula C18H19NO2S. This compound is known for its unique structure, which includes a naphtho[2,1-b]thiophene core fused with a carboxylate group and a dimethylamino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate typically involves the following steps:
Formation of the Naphtho[2,1-b]thiophene Core: This step involves the cyclization of appropriate precursors to form the naphtho[2,1-b]thiophene structure.
Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acids.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the naphtho[2,1-b]thiophene core with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure and electron-donating properties.
Medicinal Chemistry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves its interaction with molecular targets through its conjugated π-system and electron-donating dimethylamino group. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene diimide (NTI): Similar in structure but with different functional groups, used in organic semiconductors.
Naphtho[2,1-b]thiophene-4-carboxamide: Similar core structure but with an amide group instead of a carboxylate, used in DNA-binding studies.
Uniqueness
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is unique due to its specific combination of a naphtho[2,1-b]thiophene core, a carboxylate group, and a dimethylamino propyl side chain. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
113296-07-4 |
---|---|
Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |
InChI Key |
AISZEDRVQXYBTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
113296-07-4 | |
Synonyms |
1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |
Origin of Product |
United States |
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